molecular formula C16H23NO6 B12354682 N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide

N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide

Cat. No.: B12354682
M. Wt: 325.36 g/mol
InChI Key: CQYQHQHAWKRHIV-GZPFGDLZSA-N
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Description

Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside is a synthetic carbohydrate derivative It is a glucopyranoside, meaning it is derived from glucose, and features a benzyl group, an acetamido group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, selective acylation, and glycosylation reactions. One common method includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups to prevent unwanted reactions.

    Selective Acylation: The acetamido group is introduced through selective acylation using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside can undergo oxidation reactions, typically using reagents like sodium periodate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the benzyl or acetamido groups.

Common Reagents and Conditions:

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in glycosylation processes and interactions with glycosyltransferases.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in various biological pathways, including cell signaling and metabolism.

Comparison with Similar Compounds

  • Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
  • Methyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-alpha-D-glucopyranoside
  • Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Comparison: Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside is unique due to the presence of the methyl group at the 3-O position, which can influence its reactivity and interactions with enzymes. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12?,13-,14+,15+,16-/m0/s1

InChI Key

CQYQHQHAWKRHIV-GZPFGDLZSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)O)OC

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC

Origin of Product

United States

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